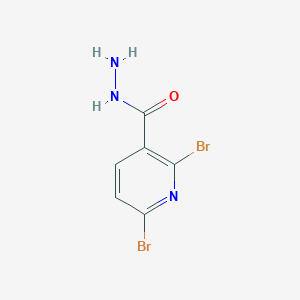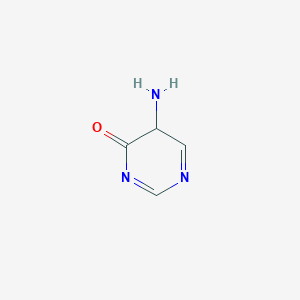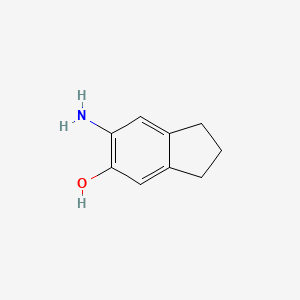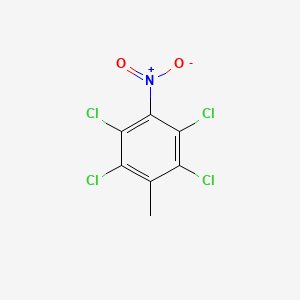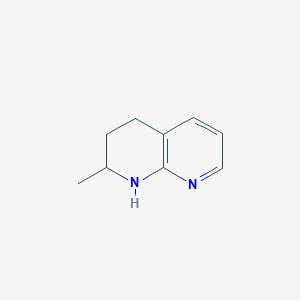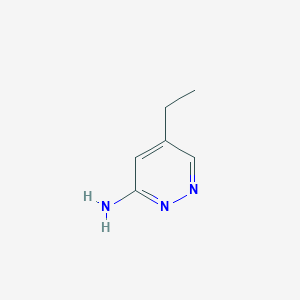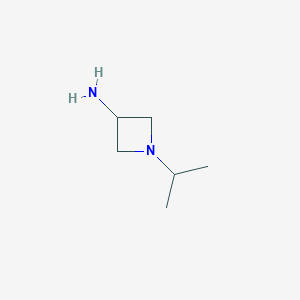![molecular formula C6H5N3 B15072831 4H-Pyrrolo[3,2-d]pyrimidine CAS No. 399-61-1](/img/structure/B15072831.png)
4H-Pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a method involves the reaction of 4-hydroxyl pyrrolopyrimidine with phosphorus oxychloride (POCl3) at 85°C for 2 hours, followed by neutralization and purification steps . Another method involves the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted through a series of reactions to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes to ensure high yields and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be an efficient approach for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: These include nucleophilic aromatic substitution and Suzuki coupling reactions.
Functional Group Transformations: The compound can undergo transformations involving its pyrimidine and chloro substituents, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used in the preparation of 4-chloro derivatives.
Palladium and Copper Catalysts: Used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which are valuable intermediates in the synthesis of bioactive compounds .
Aplicaciones Científicas De Investigación
4H-Pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders.
Antitubercular Agents: Derivatives of this compound have shown activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment.
Anti-inflammatory Agents: Pyrrolo[2,3-d]pyrimidines have demonstrated anti-inflammatory activities by inhibiting the expression and activities of certain inflammatory mediators.
Mecanismo De Acción
The mechanism of action of 4H-Pyrrolo[3,2-d]pyrimidine involves its interaction with various biological targets:
Kinase Inhibition: The compound acts as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis: It can induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.
Inhibition of Purine Nucleoside Phosphorylase (PNP): Some derivatives act as PNP inhibitors, which are potential T-cell selective immunosuppressive agents.
Comparación Con Compuestos Similares
4H-Pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: Both compounds share a similar fused ring system but differ in the position of the nitrogen atoms. .
Pyrido[2,3-d]pyrimidine: This compound is another heterocyclic system with potential therapeutic applications, including antifolate and antitumor properties.
The uniqueness of this compound lies in its specific ring structure and the versatility it offers for chemical modifications, making it a valuable scaffold in drug discovery and development.
Propiedades
Número CAS |
399-61-1 |
|---|---|
Fórmula molecular |
C6H5N3 |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
4H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-2,4H,3H2 |
Clave InChI |
CNHKVYWNPVZYDW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC=CC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
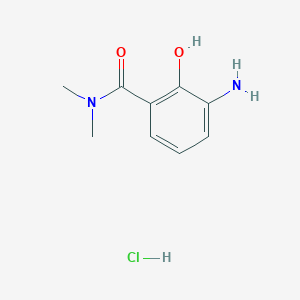
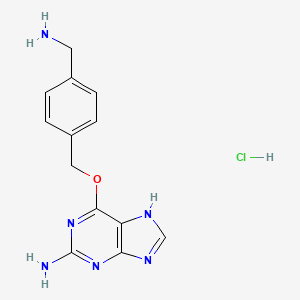
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
